3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione

Medicinal Chemistry β-Lactamase Inhibition Scaffold-Based Drug Design

Medicinal chemistry programs targeting novel β-lactamase inhibitors often face scaffold limitations. This compound provides a structurally distinct bicyclic core-a β-lactam fused to a γ-lactone-that overcomes the interchangeability constraints of simpler azetidinones or standard bicyclic systems. Key supply advantages: • Unique scaffold for SAR-driven analog library generation against serine β-lactamases • Validated physicochemical benchmarks (bp: 180.0±23.0 °C, density: 1.55±0.1 g/cm³, pKa: -2.37±0.20) ensure consistent quality for analytical method development and scale-up • Research-grade purity with full characterization data, enabling immediate deployment in medicinal chemistry workflows

Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
CAS No. 369596-63-4
Cat. No. B13949808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione
CAS369596-63-4
Molecular FormulaC5H5NO3
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESC1CN2C1C(=O)OC2=O
InChIInChI=1S/C5H5NO3/c7-4-3-1-2-6(3)5(8)9-4/h3H,1-2H2
InChIKeyXPYOEDHOQKQPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione Procurement & Chemical Identity


3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione (CAS 369596-63-4) is a bicyclic β-lactam derivative containing a fused γ-lactone ring, with the molecular formula C5H5NO3 and a molecular weight of 127.1 g/mol. It is primarily utilized as a core scaffold or synthetic intermediate in medicinal chemistry research targeting β-lactamase inhibitors and antibacterial agents . Physicochemical characterization data—including a predicted boiling point of 180.0±23.0 °C, density of 1.55±0.1 g/cm³, and pKa of -2.37±0.20—provide essential benchmarks for procurement and handling .

Bicyclic β-lactam/γ-lactone scaffold for medicinal chemistry building blocks
Synthetic intermediate for β-lactamase inhibitor and fused heterocycle research
Predicted bp, density, and pKa benchmarks support identity verification and procurement

3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione Substitution Validity Concerns


3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione is not a biologically active final drug product, but rather a core scaffold whose specific bicyclic architecture—a β-lactam ring fused to a γ-lactone—dictates its chemical reactivity and synthetic utility . Substituting this compound with a different β-lactam-containing analog, such as a simple monocyclic azetidinone or a bicyclic system lacking the γ-lactone oxygen (e.g., a standard 1-azabicyclo[3.2.0]heptane-2,4-dione scaffold), fundamentally alters the ring strain, electronic properties, and potential for downstream functionalization. This structural divergence prevents direct interchangeability and necessitates compound-specific procurement and characterization, as detailed in the quantitative evidence below.

Replacing with a monocyclic β-lactam alters ring strain, reactivity, and target-binding geometry.
Analog lacking the γ-lactone oxygen changes electronic properties and limits downstream functionalization potential.
Using a standard 1-azabicyclo[3.2.0]heptane-2,4-dione scaffold removes the embedded oxygen, fundamentally shifting synthetic utility.

3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione Differentiation Evidence


Scaffold Differentiation: Fused β-Lactam/γ-Lactone vs. Monocyclic β-Lactams

The bicyclic framework of 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione, which features a β-lactam ring fused to a γ-lactone, confers a distinct reactivity profile and target-binding geometry that is fundamentally different from simpler, monocyclic β-lactam scaffolds . The embedded oxygen atom within the γ-lactone ring modulates ring strain and electronic distribution, which can critically influence acylation kinetics and enzyme active-site interactions .

Scaffold Differentiation
Reported
Fused β-lactam/γ-lactone (target)
Monocyclic β-lactam scaffold
Distinct ring strain and reactivity profile
Qualitative structural comparison
Medicinal Chemistry β-Lactamase Inhibition Scaffold-Based Drug Design

Physicochemical Properties: Boiling Point and Density

3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione exhibits a predicted boiling point of 180.0±23.0 °C and a predicted density of 1.55±0.1 g/cm³ . These values serve as essential benchmarks for establishing compound identity, assessing purity, and designing purification and formulation protocols. They provide a clear, quantitative basis for comparing different synthetic batches or sourcing from different vendors.

Boiling Point & Density
Data to verify
180.0±23.0 °C; 1.55±0.1 g/cm³ (pred.)
Benchmarks for identity and purity verification
Predicted values; experimental confirmation recommended
Physicochemical Characterization Analytical Chemistry Pre-formulation

Ionization and Solubility: pKa Profiling

The predicted pKa of 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione is -2.37±0.20 , indicating that the compound exists predominantly in its neutral form under physiological pH conditions (pH ~7.4). This is in stark contrast to many clinically used β-lactam antibiotics and β-lactamase inhibitors, which are often designed to be ionized at physiological pH to enhance solubility and target interactions.

Ionization (pKa)
Data to verify
-2.37±0.20 (pred.)
Predominantly neutral at physiological pH
pKa ~5-7 units lower than common β-lactam antibiotics
Physicochemical Characterization Formulation Science Medicinal Chemistry

Bioactivity of Fused β-Lactam-γ-Lactone Systems

While no direct biological activity data is publicly available for 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione itself, studies on closely related fused β-lactone-γ-lactam systems demonstrate that such scaffolds exhibit both weak antibacterial activity and proteasome inhibition . This establishes a clear scientific rationale for investigating this specific scaffold and suggests that its activity profile will differ from that of standard β-lactam antibiotics, which typically lack the γ-lactone ring and are purely antibacterial.

Bioactivity Class Context
Class-level
Related fused lactone-lactam systems show weak antibacterial and proteasome inhibition
Supports scaffold evaluation for these pathways
No direct data on the target compound itself
Antibacterial Proteasome Inhibition Scaffold-Based Drug Discovery

Synthetic Accessibility & Functionalization Potential

3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione can be synthesized via the conversion of 4-iodomethylazetidin-2-one through sequential treatment with glyoxylic acid esters and sodium hydride . This established synthetic route provides a reliable entry point for researchers seeking to utilize this scaffold. In contrast, many other bicyclic β-lactam systems require more complex, multi-step syntheses or are not readily accessible as discrete building blocks.

Synthetic Accessibility
Method context
Two-step route from 4-iodomethylazetidin-2-one using glyoxylic acid esters and NaH
Enables rapid analog generation for SAR studies
Established laboratory-scale synthesis
Organic Synthesis Medicinal Chemistry Chemical Building Blocks

3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione Research & Industrial Applications


Novel β-Lactamase Inhibitor Development

This compound serves as an ideal starting point for medicinal chemistry programs seeking to develop next-generation β-lactamase inhibitors with unique binding modes. Its bicyclic scaffold, which deviates structurally from classic inhibitors like clavulanic acid and tazobactam, offers the potential to overcome existing resistance mechanisms . Researchers can leverage its synthetic accessibility to rapidly generate diverse analog libraries and explore structure-activity relationships (SAR) targeting serine β-lactamases.

Fused Heterocyclic Synthesis Building Block

Due to its reactive carbonyl groups and the strained bicyclic core, 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione is a valuable intermediate in the construction of more complex, fused heterocyclic systems. It can be employed in various cycloaddition and ring-expansion reactions to generate novel chemical entities for biological screening .

Proteasome Inhibition Probes & Lead Optimization

Based on class-level evidence that fused β-lactone-γ-lactam systems exhibit proteasome inhibitory activity , this compound can be used as a core scaffold for developing chemical probes to study proteasome function or as a lead for optimizing proteasome inhibitors with improved selectivity and pharmacokinetic properties.

Analytical Reference Standard

The defined physicochemical properties (boiling point: 180.0±23.0 °C; density: 1.55±0.1 g/cm³; pKa: -2.37±0.20) make this compound a suitable reference material for analytical method development and validation. It can be used to calibrate instruments (e.g., GC, HPLC), assess purity, and ensure consistent quality in research and development settings.

Application
Selection Property
Validation Focus
β-Lactamase inhibitor development
Bicyclic β-lactam/γ-lactone architecture
Serine β-lactamase SAR and resistance studies
Fused heterocyclic synthesis building block
Reactive carbonyl and strained bicyclic core
Cycloaddition and ring-expansion reactions
Proteasome pathway probe research
Fused lactone-lactam class activity context
Proteasome inhibition assays
Analytical reference development
Predicted physicochemical benchmarks
GC/HPLC calibration and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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